2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole dihydrochloride
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Overview
Description
2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole dihydrochloride is a useful research compound. Its molecular formula is C4H12Cl2N4 and its molecular weight is 187.07. The purity is usually 95%.
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Scientific Research Applications
DNA Cleavage Activity
2-Hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole dihydrochloride has been synthesized and investigated for its potential as a metal-free DNA cleaving agent. Studies demonstrated that its derivative with a hydroxy group showed remarkably increased DNA cleavage efficiency compared to the non-hydroxy compound. This enhancement is attributed to the proximity of the nucleophilic hydroxy group to the electrophilic activation site for the phosphodiester bond (Shao et al., 2009).
Antimicrobial Activity
Research into Schiff's bases of 2-hydrazinyl-1-(1H-imidazole-1-yl)-ethanone, which is closely related to 2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole, revealed antimicrobial properties. These compounds showed activity against various gram-positive and gram-negative bacteria, indicating potential applications in developing new antimicrobial agents (Patel et al., 2011).
Synthesis of Imidazolyl Schiff Bases, Triazoles, and Azetidinones
Another study focused on the synthesis of benzylidenehydrazinyl imidazoles, triazoles, and azetidinones using 2-hydrazinyl imidazoles. These compounds were evaluated for molecular properties such as hydrophobicity, flexibility, and bioactivity scores. Some derivatives demonstrated significant antibacterial and antifungal activities, particularly against B. subtilis and A. niger, suggesting potential applications in antimicrobial therapy (Rekha et al., 2019).
Cytotoxicity and Antioxidant Potential
A study on 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives, which share a structural similarity with 2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole, revealed significant cytotoxic activity against carcinoma cell lines. These compounds also showed remarkable antioxidant activity, suggesting their potential use in developing anticancer therapies (Grozav et al., 2017).
Mannich Base Derivatives and Antimicrobial Activity
1-[(4-Substituted phenyl)(hydrazinyl)methyl]-1H-imidazole compounds, synthesized via the Mannich reaction, demonstrated antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, leveraging the structural features of 2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole (Kumar et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as imidazoles , which are key components to functional molecules used in a variety of applications .
Mode of Action
Imidazole derivatives have been known to interact with various biological targets, leading to a wide range of effects .
Properties
IUPAC Name |
(5-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4.2ClH/c1-3-2-6-4(7-3)8-5;;/h3H,2,5H2,1H3,(H2,6,7,8);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYNDAXPUIYLQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(N1)NN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.